Lipophilicity Advantage: Predicted logP of CAS 63986-42-5 vs. Dimethylamino and Butoxy Analogs
The target compound's calculated logP (ALOGPS 2.1 estimate: ~4.5) exceeds that of its dimethylamino analog (estimated logP ~3.7) by approximately 0.8 log units, attributable to the two additional methylene groups in the diethylamino moiety . This increased lipophilicity, within the optimal range (logP 4–6) identified for maximal local anesthetic activity in phenylcarbamic acid esters, is expected to enhance membrane penetration and sodium channel access relative to the dimethylamino congener [1]. Compared to the butoxy analog (C4 chain), the pentyloxy (C5) substitution further contributes approximately 0.5 logP units, consistent with the parabolic SAR established for alkoxy chain length in this series where C5–C7 chains yield peak potency [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 4.5 (ALOGPS prediction for C₁₉H₃₂N₂O₃, MW 336.5) |
| Comparator Or Baseline | Dimethylamino analog (C₁₇H₂₈N₂O₃, MW 308.4): estimated logP ≈ 3.7; Butoxy analog (C₁₈H₃₀N₂O₃): estimated logP ≈ 4.0 |
| Quantified Difference | ΔlogP ≈ +0.8 vs. dimethylamino analog; ΔlogP ≈ +0.5 vs. butoxy analog |
| Conditions | ALOGPS 2.1 computational prediction; no experimental logP values available for this specific compound |
Why This Matters
Lipophilicity directly governs the rate of membrane permeation and equilibrium partitioning into the sodium channel binding site; the diethylamino-pentyloxy combination positions this compound within the empirically determined lipophilicity optimum for phenylcarbamate local anesthetics, supporting its selection over less lipophilic dimethylamino or shorter-chain alkoxy analogs when rapid onset and high potency are prioritized.
- [1] Gregan F, Svec P. Synthesis and local anesthetic activity lipophilicity relationships for a homological series of phenylcarbamic acid esters. Note II. Il Farmaco (Pavia). (Referenced via Medvik/Semantic Scholar). View Source
- [2] Beneš L. Structure-activity relationship in carbanilic acid derivatives. Drugs Exp Clin Res. 1986;12(9-10):723-33. PMID: 3539567. View Source
